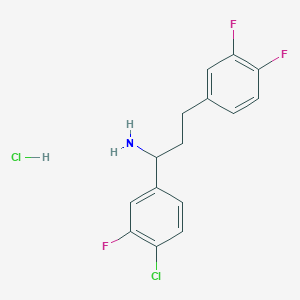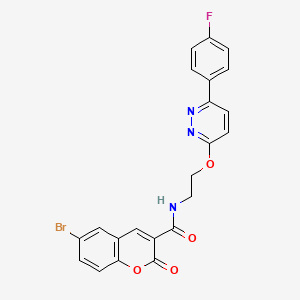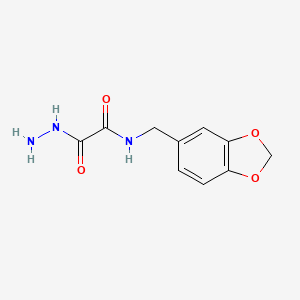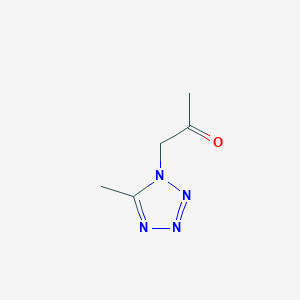
2-(3-Aminopropylamino)-3-methylpyridine
Vue d'ensemble
Description
2-(3-Aminopropylamino)-3-methylpyridine, also known as 3-MAP or 2,3-dimethyl-2,3-dihydropyridine-5,6-diamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Aminopropylamino)-3-methylpyridine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to enhance the activity of the immune system, with studies showing that it can increase the production of cytokines and other immune mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Aminopropylamino)-3-methylpyridine in lab experiments is its relatively low toxicity. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine has a low LD50 and does not exhibit significant toxicity at therapeutic doses. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using 2-(3-Aminopropylamino)-3-methylpyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(3-Aminopropylamino)-3-methylpyridine. One area of interest is the development of novel anticancer therapies based on 2-(3-Aminopropylamino)-3-methylpyridine and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine and to identify potential therapeutic targets. Finally, studies are needed to explore the potential use of 2-(3-Aminopropylamino)-3-methylpyridine in other areas, such as neurodegenerative diseases and infectious diseases.
Applications De Recherche Scientifique
2-(3-Aminopropylamino)-3-methylpyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential anticancer agent. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit antiviral properties, with studies showing that it can inhibit the replication of HIV and other viruses.
Propriétés
IUPAC Name |
N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVPVYSYDCLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)




![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)